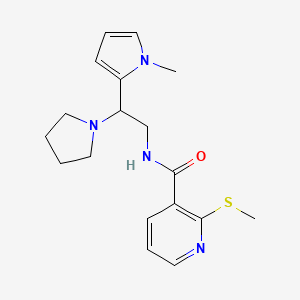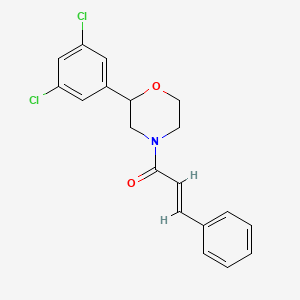![molecular formula C23H16ClFN2O3S2 B2491529 [3-アミノ-4-(ベンゼンスルホニル)-5-(3-クロロアニリノ)チオフェン-2-イル]-(4-フルオロフェニル)メタノン CAS No. 872208-51-0](/img/structure/B2491529.png)
[3-アミノ-4-(ベンゼンスルホニル)-5-(3-クロロアニリノ)チオフェン-2-イル]-(4-フルオロフェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(BENZENESULFONYL)-N2-(3-CHLOROPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of various functional groups such as benzenesulfonyl, chlorophenyl, and fluorobenzoyl makes this compound particularly interesting for research and industrial applications.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic rings and functional groups allows for interactions with various biological targets.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals. The compound’s structure suggests potential activity against certain diseases, although specific studies would be required to confirm this.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N2-(3-CHLOROPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Core: The thiophene core can be synthesized through cyclization reactions involving sulfur-containing precursors.
Introduction of Functional Groups: The benzenesulfonyl, chlorophenyl, and fluorobenzoyl groups can be introduced through electrophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. Key parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions may target the nitro groups if present, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
作用機序
The mechanism of action of 3-(BENZENESULFONYL)-N2-(3-CHLOROPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
類似化合物との比較
Similar Compounds
- 3-(BENZENESULFONYL)-N2-(4-CHLOROPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE
- 3-(BENZENESULFONYL)-N2-(3-CHLOROPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE
Uniqueness
The uniqueness of 3-(BENZENESULFONYL)-N2-(3-CHLOROPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE lies in its specific combination of functional groups. The presence of both electron-withdrawing and electron-donating groups can influence its reactivity and interactions with other molecules, making it a versatile compound for various applications.
特性
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O3S2/c24-15-5-4-6-17(13-15)27-23-22(32(29,30)18-7-2-1-3-8-18)19(26)21(31-23)20(28)14-9-11-16(25)12-10-14/h1-13,27H,26H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGFRTNQBVHGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)F)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Chloroimidazo[1,2-a]pyridine](/img/structure/B2491448.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2491452.png)
![4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2491453.png)
![2-({1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2491456.png)


![2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid](/img/structure/B2491460.png)
![3-{1-[(4-chlorophenyl)methyl]-2-methyl-1H-indol-3-yl}-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide](/img/structure/B2491462.png)
![4-(4-Bromophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine](/img/structure/B2491463.png)


![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/new.no-structure.jpg)
![Methyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2491469.png)
